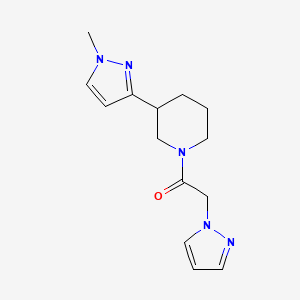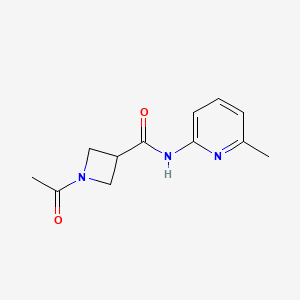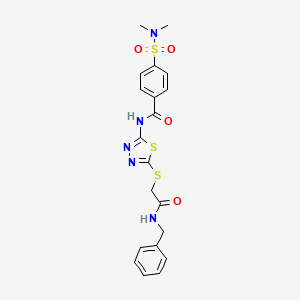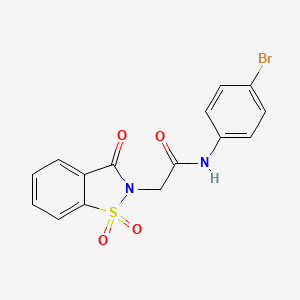
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a ketone group. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The ketone group consists of a carbonyl group (C=O) bonded to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and piperidine rings, as well as the oxygen atom in the ketone group, would likely result in a polar molecule with regions of positive and negative charge .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Antiviral Activity Research
Research on derivatives similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has shown promising antiviral properties. For instance, studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed their synthesis, reactions, and evaluation against viruses like HSV1 and HAV-MBB. These compounds have demonstrated cytotoxicity and antiviral activity, suggesting potential applications in treating viral infections (Attaby et al., 2006).
Molecular Interaction Studies
Another angle of research involves understanding the molecular interactions of similar compounds with biological receptors. For example, the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated. This study provided insights into the conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, helping to elucidate the binding mechanisms of these compounds to receptors, which is crucial for drug design (Shim et al., 2002).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of compounds similar to 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone also extend to exploring their potential biological applications. For instance, the compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and characterized, with studies on its cytotoxicity, interaction with human serum albumin, and molecular docking to provide insights for further pharmaceutical applications (Govindhan et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-17-9-5-13(16-17)12-4-2-7-18(10-12)14(20)11-19-8-3-6-15-19/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBMSINGLTJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)


![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)




![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)